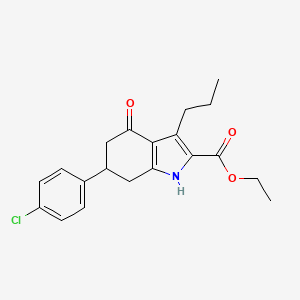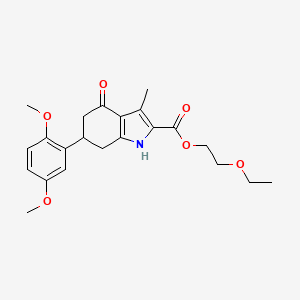
isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Übersicht
Beschreibung
Isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, also known as IMOT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for the development of new drugs. Additionally, isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Wirkmechanismus
The mechanism of action of isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in disease processes. For example, isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, in cancer cells, isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. Inflammatory cells, isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is its versatility, as it can be easily modified to produce analogs with different properties. Additionally, isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is relatively easy to synthesize, making it a cost-effective option for drug discovery. However, one limitation of isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is its low solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. One area of interest is the development of isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its potential applications in other fields, such as materials science and environmental sensing. Finally, the development of new synthesis methods for isobutyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate and its analogs may lead to the discovery of compounds with even greater potential for scientific research.
Eigenschaften
IUPAC Name |
2-methylpropyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-8(2)7-18-14(17)13-9(3)12-10(15-13)5-4-6-11(12)16/h8,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTQFSRHGCYKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



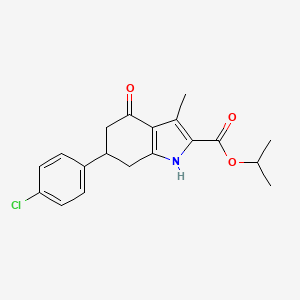


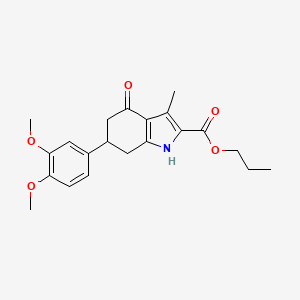
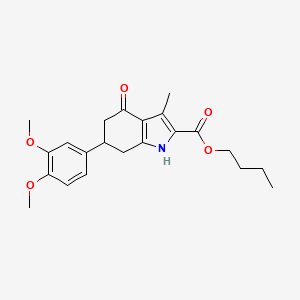
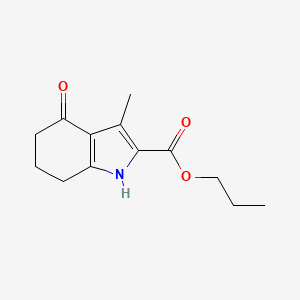
![11-(4-sec-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4262513.png)
![methyl 11-(3,4-diethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4262516.png)
![11-(3-ethoxy-4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4262521.png)
![11-(2-isopropoxy-3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4262536.png)
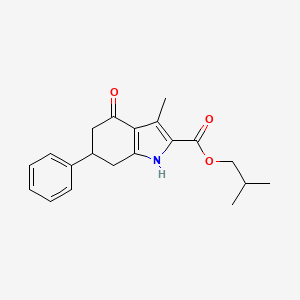
![methyl 11-(3-methoxy-2-propoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4262551.png)
